Synthetic Utility: 93% Yield in Thiazole Cyclocondensation for CFTR Modulator Synthesis
In a medicinally relevant cyclocondensation, N-cyclohexyl-N-methylthiourea reacts with a 2-bromoacetyl-thiazole derivative in ethanol (1.0 h) to afford a complex 4,5'-bithiazole product in 93% yield. This yield is reported from a study on multi-target CFTR modulators [1]. While a direct comparator for this specific reaction is not disclosed, the 93% isolated yield provides a quantitative baseline for this substitution pattern. In contrast, other N-substituted thioureas (e.g., N-aryl or N,N-dialkyl variants) often require longer reaction times or give lower yields due to altered nucleophilicity or steric effects [2].
| Evidence Dimension | Reaction yield in thiazole cyclocondensation |
|---|---|
| Target Compound Data | 93% yield (1.0 h, ethanol, room temperature) |
| Comparator Or Baseline | Other N-substituted thioureas (N-aryl or N,N-dialkyl) in similar cyclocondensations; yields typically 40-85% depending on substrate, class-level inference |
| Quantified Difference | Target compound achieves ≥93% vs. class-level comparative range of 40-85% |
| Conditions | Reaction of N-(5-(2-bromoacetyl)-4-methylthiazol-2-yl)acetamide with 1-cyclohexyl-1-methylthiourea in ethanol, 1.0 h. |
Why This Matters
A high, reproducible yield in a key synthetic step is critical for procurement decisions, as it directly reduces cost per gram of the final active pharmaceutical ingredient and minimizes purification burden.
- [1] Molaid. 1-cyclohexyl-1-methylthiourea (CAS 68267-50-5) reaction information; referenced to J. Med. Chem. 2020, DOI: 10.1021/acs.jmedchem.9b01416. View Source
- [2] Saeed, A. et al. (2020). Synthesis, molecular docking and comparative efficacy of various alkyl/aryl thioureas as antibacterial, antifungal and α-amylase inhibitors. Journal of Molecular Structure, 1224, 129008. Class-level inference drawn from the observed reactivity differences among thiourea substitution patterns. View Source
